Cas no 931-33-9 (4-Bromo-1H-pyrrole-2-carbaldehyde)

4-Bromo-1H-pyrrole-2-carbaldehyde structure
931-33-9 structure
Productnaam:4-Bromo-1H-pyrrole-2-carbaldehyde
CAS-nummer:931-33-9
MF:C5H4BrNO
MW:173.995360374451
MDL:MFCD02179586
CID:752842
PubChem ID:599627

4-Bromo-1H-pyrrole-2-carbaldehyde Chemische en fysische eigenschappen

Naam en identificatie

    • 4-Bromo-1H-pyrrole-2-carbaldehyde
    • 4-Bromo-2-pyrrolecarboxaldehyde
    • 1H-Pyrrole-2-carboxaldehyde, 4-bromo-
    • 4-bromo-1H-Pyrrole-2-carboxaldehyde
    • 4-BROMOPYROLE-2-CARBOXALDEHYDE
    • 4-BROMOPYRROLE-2-CARBOXALDEHYDE
    • 1H-Pyrrole-2-carboxaldehyde,4-bromo
    • 4-bromo-2-formylpyrrole
    • 4-bromo-pyrrole-2-carbaldehyde
    • RFQYNGQAZZSGFM-UHFFFAOYSA-N
    • 4-bromopyrrole-2-carbaldehyde
    • BCP05404
    • SBB088835
    • 4-Bromo-1H-pyrrole-2-carbaldehyde #
    • 4-Bromo-1H-pyrrole-2-carboxaldehyde (ACI)
    • Pyrrole-2-carboxaldehyde, 4-bromo- (7CI, 8CI)
    • AKOS006230227
    • SB63883
    • DTXSID30344803
    • SCHEMBL2362181
    • CS-W020675
    • MFCD02179586
    • DB-079486
    • SY031830
    • Z1201621650
    • PS-3316
    • 4-Bromo-1H-pyrrole-2-carbaldehyde, AldrichCPR
    • 931-33-9
    • EN300-182953
    • AQ-405/40279458
    • MDL: MFCD02179586
    • Inchi: 1S/C5H4BrNO/c6-4-1-5(3-8)7-2-4/h1-3,7H
    • InChI-sleutel: RFQYNGQAZZSGFM-UHFFFAOYSA-N
    • LACHT: O=CC1NC=C(Br)C=1

Berekende eigenschappen

  • Exacte massa: 172.94800
  • Monoisotopische massa: 172.94763g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 8
  • Aantal draaibare bindingen: 1
  • Complexiteit: 96.4
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 32.9
  • XLogP3: 1.2

Experimentele eigenschappen

  • PSA: 32.86000
  • LogboekP: 1.58970

4-Bromo-1H-pyrrole-2-carbaldehyde Beveiligingsinformatie

  • Signaalwoord:Warning
  • Gevaarverklaring: H302
  • Waarschuwingsverklaring: P280-P305+P351+P338
  • Identificatie van gevaarlijk materiaal: Xi
  • Opslagvoorwaarde:Inert atmosphere,2-8°C

4-Bromo-1H-pyrrole-2-carbaldehyde Douanegegevens

  • HS-CODE:2933990090
  • Douanegegevens:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Bromo-1H-pyrrole-2-carbaldehyde Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
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abcr
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4-Bromo-1H-pyrrole-2-carbaldehyde Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  15 min, 0 °C
Referentie
Fused pyrimidinone and triazinone derivative as antifungal and/or antiparasitic agent, and method for the preparation thereof
, World Intellectual Property Organization, , ,

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  1 h, -78 °C; 6.5 h, -78 °C; -78 °C → 0 °C
Referentie
Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of sulphone-based CRTh2 antagonists
Buil, Maria Antonia; Calbet, Marta; Castillo, Marcos; Castro, Jordi; Esteve, Cristina; et al, European Journal of Medicinal Chemistry, 2016, 113, 102-133

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  15 min, 0 °C
Referentie
One-Pot Synthesis of Highly Substituted N-Fused Heteroaromatic Bicycles from Azole Aldehydes
Outlaw, Victor K.; d'Andrea, Felipe B.; Townsend, Craig A., Organic Letters, 2015, 17(8), 1822-1825

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Hydrogen bromide Solvents: Dimethyl sulfoxide ,  Water ;  2 h, 50 °C; 50 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8, rt
Referentie
Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditions
Liu, Cong; Dai, Rongji; Yao, Guowei; Deng, Yulin, Journal of Chemical Research, 2014, 38(10), 593-596

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  15 min, 0 °C
Referentie
Access to 6-hydroxy indolizines and related imidazo[1,5-a]pyridines through the SN2 substitution/condensation/tautomerization cascade process
Duan, Guiyun; Liu, Hao; Zhang, Liqing; Yuan, Chunhao; Li, Yongchao; et al, RSC Advances, 2021, 11(41), 25624-25627

Productiemethode 6

Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran
Referentie
Chemical Investigations of Great Barrier Reef Ascidians: Natural Product and Synthetic Studies
Davis, Rohan Andrew, 2000, , ,

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran
Referentie
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Productiemethode 8

Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 Reagents: N-Bromosuccinimide ;  15 min, 0 °C; 0 °C → rt
Referentie
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Krayer, Michael; Balasubramanian, Thiagarajan; Ruzie, Christian; Ptaszek, Marcin; Cramer, David L.; et al, Journal of Porphyrins and Phthalocyanines, 2009, 13(10), 1098-1110

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  rt → -70 °C; -70 °C; 1 h, -78 °C
1.2 Reagents: Hexane ,  Water ;  -78 °C → rt
1.3 Solvents: Tetrahydrofuran ,  Hexane ;  1 h, rt
Referentie
Preparation of quinazoline derivatives as protein kinase inhibitors
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Productiemethode 10

Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  30 min, 0 °C
Referentie
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, China, , ,

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  30 min, 0 °C
Referentie
Preparation of ((aryl)chloropyridyl)acetamides as CDK inhibitor
, China, , ,

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  15 min, 0 °C
Referentie
New azole antifungals with a fused triazinone scaffold
Montoir, David; Guillon, Remi; Gazzola, Sophie; Ourliac-Garnier, Isabelle; Soklou, Kossi Efouako; et al, European Journal of Medicinal Chemistry, 2020, 189,

Productiemethode 13

Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran ;  rt → -78 °C
1.2 Reagents: N-Bromosuccinimide ;  1 h, -78 °C
1.3 Solvents: Hexane ,  Water ;  -78 °C; -78 °C → rt
Referentie
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Laha, Joydev K.; Muthiah, Chinnasamy; Taniguchi, Masahiko; McDowell, Brian E.; Ptaszek, Marcin; et al, Journal of Organic Chemistry, 2006, 71(11), 4092-4102

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  15 min, 0 °C
Referentie
Preparation of novel fused pyrimidinone and triazinone derivatives as antifungal and/or antiparasitic agents
, World Intellectual Property Organization, , ,

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  rt → -78 °C; 1 h, -78 °C
1.2 Reagents: Hexane ,  Water ;  -78 °C → 0 °C
Referentie
Synthesis of chlorins and phorbines with enhanced red spectral features for use in photodynamic therapy or in solar cells
, World Intellectual Property Organization, , ,

Productiemethode 16

Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  15 min, 0 °C
Referentie
Fluorination of pyrrole derivatives by Selectfluor
Heeran, Darren; Sandford, Graham, Tetrahedron, 2016, 72(19), 2456-2463

Productiemethode 17

Reactievoorwaarden
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Tetrahydrofuran ;  10 min, -78 °C; 5 h, -78 °C → rt
1.2 Reagents: Potassium bisulfate Solvents: Water ;  rt
Referentie
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Productiemethode 18

Reactievoorwaarden
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Tetrahydrofuran ;  10 min, -78 °C; 5 h, -78 °C → rt
1.2 Reagents: Potassium bisulfate Solvents: Water
Referentie
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Kancharla, Papireddy; Kelly, Jane Xu; Reynolds, Kevin A., Journal of Medicinal Chemistry, 2015, 58(18), 7286-7309

Productiemethode 19

Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  0 °C; 0 °C
1.2 Reagents: Sodium sulfite Solvents: Water
Referentie
Design, Sustainable Synthesis, and Programmed Reactions of Templated N-Heteroaryl-Fused Vinyl Sultams
Laha, Joydev K. ; Sharma, Shubhra; Kirar, Seema; Banerjee, Uttam C., Journal of Organic Chemistry, 2017, 82(18), 9350-9359

Productiemethode 20

Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
Referentie
Preparation of oxoindolylidene derivatives for use as AMPK activators
, World Intellectual Property Organization, , ,

Productiemethode 21

Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  1 h, -78 °C
Referentie
Iterative Suzuki-Miyaura Cross-coupling/Bromo-desilylation Reaction Sequences for the Assembly of Chemically Well-defined, Acyclic Oligopyrrole/Benzenoid Hybrids Embodying Mixed Modes of Connectivity
Lee, BoRa; Willis, Anthony C.; Ward, Jas S.; Smith, Warren T.; Lan, Ping; et al, Chemistry - An Asian Journal, 2020, 15(19), 3059-3081

4-Bromo-1H-pyrrole-2-carbaldehyde Raw materials

4-Bromo-1H-pyrrole-2-carbaldehyde Preparation Products

4-Bromo-1H-pyrrole-2-carbaldehyde Gerelateerde literatuur

Artikelen aanbevelen

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:931-33-9)4-Bromo-1H-pyrrole-2-carbaldehyde
A859865
Zuiverheid:99%
Hoeveelheid:100g
Prijs ($):341.0